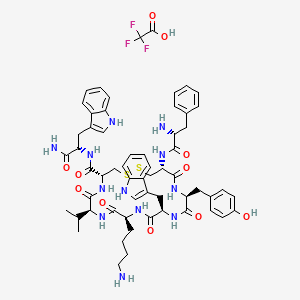
Vapreotide (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vapreotide (trifluoroacetate salt) is a synthetic octapeptide analog of somatostatin, a hormone that inhibits the release of several other hormones. It is primarily known for its role as a neurokinin-1 receptor antagonist and has been studied for its potential therapeutic applications in treating conditions such as esophageal variceal bleeding in patients with cirrhotic liver disease and AIDS-related diarrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vapreotide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Assembly of the Peptide Chain: The peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of coupling and deprotection reactions.
Cleavage from the Resin: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of Vapreotide follows similar principles but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems allows for the efficient production of high-purity Vapreotide suitable for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Vapreotide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond formation between cysteine residues is an oxidation reaction.
Reduction: The disulfide bond can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.
Reduction: Conducted using reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Achieved through SPPS by incorporating different amino acids during the synthesis process.
Major Products Formed
The major products formed from these reactions include various analogs of Vapreotide with modified amino acid sequences, which are used to study the structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
Vapreotide has a wide range of scientific research applications, including:
Mechanism of Action
Vapreotide exerts its effects primarily through its interaction with somatostatin receptors and neurokinin-1 receptors. It binds to somatostatin receptor type 2 and type 5, inhibiting the release of growth hormone and other peptides from neuroendocrine tumors . Additionally, it acts as a neurokinin-1 receptor antagonist, reducing vascular permeability and exhibiting analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analog with similar therapeutic applications but different receptor binding affinities.
Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A somatostatin analog with a broader receptor binding profile, used in the treatment of Cushing’s disease and acromegaly.
Uniqueness of Vapreotide
Vapreotide is unique due to its specific receptor binding profile and its ability to inhibit neurokinin-1 receptors, which contributes to its analgesic and anti-inflammatory effects. This dual mechanism of action distinguishes it from other somatostatin analogs .
Properties
Molecular Formula |
C59H71F3N12O11S2 |
|---|---|
Molecular Weight |
1245.4 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H70N12O9S2.C2HF3O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;3-2(4,5)1(6)7/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);(H,6,7)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1 |
InChI Key |
LVZIATZDHWYHID-NCACADTJSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















